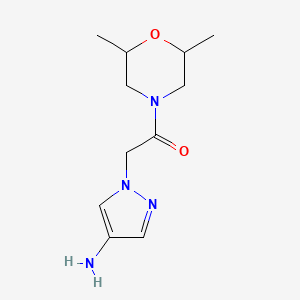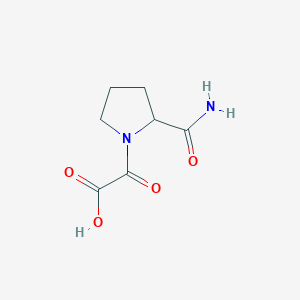
4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine
Vue d'ensemble
Description
4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine, also known as 4-BPMPA, is an amine compound with a wide range of applications in scientific research. It is a powerful inhibitor of the enzyme monoamine oxidase (MAO), and has been used in laboratory experiments to study the effects of MAO inhibition on various biochemical and physiological processes.
Applications De Recherche Scientifique
Neurochemical Comparative Studies
Research has shown that piperazine analogs, including substances structurally similar to 4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine, mimic the molecular mechanism of certain psychoactive compounds by stimulating the release of neurotransmitters such as serotonin (5-HT) and dopamine (DA) from neurons. For example, the study by Baumann et al. (2005) compared the neurochemical effects of MDMA, BZP, and TFMPP in rats, revealing how these substances evoke transporter-mediated release of neurotransmitters, with specific piperazines selectively releasing DA or 5-HT. These findings contribute to understanding the psychoactive effects and potential risks of piperazine analogs, particularly when coadministered at high doses (Baumann et al., 2005).
Antimicrobial Activities
In the quest for new antimicrobial agents, piperazine derivatives have been investigated for their efficacy against various pathogens. Bogatcheva et al. (2006) identified new diamine scaffolds with activity against Mycobacterium tuberculosis, highlighting the potential of benzyl-substituted piperazines for developing novel antimicrobial drugs. This research opens avenues for exploiting piperazine derivatives in combating tuberculosis and possibly other microbial infections (Bogatcheva et al., 2006).
CNS Agents and Neuroleptic Activity
The central nervous system (CNS) therapeutic potential of piperazine derivatives has been explored in various studies. For instance, the synthesis and evaluation of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines as potential neuroleptic agents demonstrated the neuroleptic-like activity of compounds with specific substituents, indicating their possible use in treating conditions like schizophrenia (Hino et al., 1988).
Dopamine and Serotonin Release Effects
Piperazine analogs, particularly when used in combinations, have been shown to affect dopamine and serotonin release in the brain, mimicking the effects of known psychoactive substances. Studies have provided insights into the recreational use of such combinations due to their ability to elevate extracellular levels of these neurotransmitters, thus influencing mood and perception (Baumann et al., 2003).
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-13-17(7-8-18(15)19)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQNYSKBIUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)


![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)


![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)
![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)